2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile
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Overview
Description
2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is an organic compound that features a thiophene ring, a nitrile group, and a ketone group
Mechanism of Action
Target of Action
The primary target of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is the whole cells of Rhodotorula glutinis . This compound is reduced by these cells to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine , a blockbuster antidepressant drug .
Mode of Action
The compound interacts with its target, Rhodotorula glutinis, through a process known as bioreduction . This interaction results in the conversion of this compound to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide .
Biochemical Pathways
The biochemical pathway involved in this process is the bioreduction pathway . The compound is reduced by Rhodotorula glutinis to form an intermediate in the production of (S)-duloxetine . This intermediate can then be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine, in a single step .
Result of Action
The result of the action of this compound is the production of (S)-duloxetine , a potent antidepressant drug. Duloxetine is a dual inhibitor of serotonin and norepinephrine reuptake and is used for systemic therapy that affects the body as a whole .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to keep the compound in a dark place . The temperature also plays a role, with some sources recommending room temperature , while others suggest a cooler environment . These factors can influence the compound’s action, efficacy, and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile typically involves the reaction of thiophene derivatives with nitriles and ketones under specific conditions. One common method involves the use of a base-catalyzed reaction where thiophene-3-carboxaldehyde is reacted with acetonitrile in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrile group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(2-thienyl)propanenitrile: Similar structure but with the thiophene ring at a different position.
N-Methyl-3-oxo-3-(thiophen-2-yl)propanamide: Contains an amide group instead of a nitrile group.
3-Hydroxy-3-(thiophen-2-yl)propanenitrile: Contains a hydroxyl group instead of a ketone group.
Uniqueness
2-Methyl-3-oxo-3-(thiophen-3-yl)propanenitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
2-methyl-3-oxo-3-thiophen-3-ylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-6(4-9)8(10)7-2-3-11-5-7/h2-3,5-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMNBVRYBCEAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C(=O)C1=CSC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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